(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate
Description
The compound “(2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate” is a fluorinated nucleoside analog characterized by a modified oxolane (tetrahydrofuran) sugar core. Key structural features include:
- Stereochemistry: The (2R,3R,4S,5R) configuration defines spatial orientation, critical for biological interactions.
- Substituents: A 4-benzamido-2-oxopyrimidine base at position 5, a benzoyloxy group at position 2, and a fluorine atom at position 4 of the oxolane ring.
This compound shares structural motifs with antiviral or antimetabolite agents, where fluorination often improves resistance to enzymatic degradation .
Properties
Molecular Formula |
C30H24FN3O7 |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24FN3O7/c31-24-25(41-29(37)21-14-8-3-9-15-21)22(18-39-28(36)20-12-6-2-7-13-20)40-27(24)34-17-16-23(33-30(34)38)32-26(35)19-10-4-1-5-11-19/h1-17,22,24-25,27H,18H2,(H,32,33,35,38) |
InChI Key |
MMIZOEMKWWGUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
-
Reagents : N4-Benzoylcytosine derivatives.
-
Conditions : AlCl₃ or other Lewis acids in dichloromethane at 0–20°C.
Key Steps :
-
Activation : Activate the nucleoside core with a leaving group (e.g., chloride).
-
Coupling : React with N4-benzoylcytosine under anhydrous conditions.
Phosphorylation with Stereoselective Control
-
Dynamic Kinetic Resolution : Use benzyl protection at the 3′-OH to achieve >90% stereoselectivity at the P-center.
-
Reagents : Chloro-phosphoryl intermediates and chiral selectors.
Stereoselective Synthesis and Purification
Ensuring the correct stereochemistry at positions 2R, 3R, 4S, and 5R is critical.
Chiral Resolution
Crystallization and Chromatography
Comparative Analysis of Preparation Methods
Optimized Industrial Processes
Recent patents emphasize scalable methods for Sofosbuvir intermediates:
-
Catalyst Use : DMAP or triethylamine for acylation, reducing reaction time to 6–8 hours.
-
Solvent Selection : Toluene or dichloroethane for higher solubility and yield.
-
Purification : Crystallization in toluene to minimize waste and improve purity.
Case Study :
In CN112409267A, reacting N4-benzoylcytosine with benzoic anhydride (1:1.2 molar ratio, 0–5°C) yields a key intermediate in 92% purity after crystallization.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.
Substitution: The fluorine atom at the 2’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce deprotected nucleosides.
Scientific Research Applications
3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is used in studies of nucleic acid structure and function, as well as in the development of nucleoside-based probes and sensors.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of 3’,5’-Di-O-Benzoyl-N4-benzoyl-2’-deoxy-2’-fluoroarabinocytidine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The benzoyl groups enhance its stability and cellular uptake, while the fluorine atom at the 2’ position increases its resistance to enzymatic degradation. The compound targets nucleic acid polymerases and other enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorine vs. Chlorine: Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane penetration compared to bulkier chloro substituents . Chloro analogues (e.g., GLPBIO’s compound) exhibit higher molecular weights (~588 g/mol vs.
Methyl Group Addition :
- The 4-methyl substitution in Aladdin’s analogue may sterically hinder enzymatic degradation, prolonging half-life .
Stereochemical Impact :
- The (2S,3S,4S,5S) enantiomer () demonstrates how inverted configurations can disrupt binding to chiral biological targets, underscoring the necessity of the target compound’s (2R,3R,4S,5R) orientation .
Sugar Core Modifications :
- Replacement of benzoyl esters with hydroxyl groups (as in FDB023789) drastically alters solubility and pharmacokinetics, favoring renal excretion over tissue penetration .
Predicted vs. Experimental Data
- Collision Cross Section (CCS) : The target compound’s CCS (233.8 Ų for [M+H]⁺) aligns with analogues of similar mass, suggesting comparable gas-phase ion mobility .
- Thermodynamic Stability: Fluorine’s inductive effect likely stabilizes the oxolane ring against acid-catalyzed hydrolysis relative to non-fluorinated analogues .
Biological Activity
The compound (2R,3R,4S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluorooxolan-3-yl benzoate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a pyrimidine moiety and a fluorinated oxolane. Its molecular formula is with a molecular weight of approximately 571.55 g/mol. The presence of the benzamido and benzoyloxy groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have been shown to inhibit the growth of various bacterial strains. The specific compound may also possess similar activity, as suggested by its structural analogs.
| Compound | Activity | Target Organism |
|---|---|---|
| Pyrimidine Derivative A | Antibacterial | E. coli |
| Pyrimidine Derivative B | Antifungal | Candida albicans |
| Pyrimidine Derivative C | Antiviral | Influenza virus |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by studies on related pyrimidine derivatives. These studies have demonstrated that such compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
- Case Study on Pyrimidine Analogues : A study investigated the anti-inflammatory properties of various pyrimidine derivatives in vitro. Results indicated that certain analogues significantly reduced TNF-alpha levels in macrophages, suggesting a possible mechanism for the observed anti-inflammatory effects.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results showed that modifications in the benzamide group enhanced efficacy against resistant bacterial strains.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membrane integrity due to its structural features.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what analytical techniques validate its purity and structure?
The synthesis involves multi-step processes, including cyclization to form the oxolan ring and subsequent functionalization with benzoyloxy and fluoro groups. Critical steps include:
- Cyclization : Using precursors like pyrimidine derivatives under controlled temperature (e.g., 60–80°C) and catalysts (e.g., Lewis acids) .
- Functionalization : Benzoylation via benzoyl chloride in anhydrous conditions, and fluorination using reagents like DAST (diethylaminosulfur trifluoride) . Validation :
- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (e.g., ESI-MS) .
- Structure : / NMR to confirm stereochemistry and substituent positions, with comparisons to calculated CCS (Collision Cross Section) values for adducts (e.g., [M+H]+ CCS = 233.8 Ų) .
Q. How is the biological activity of this compound assessed, and what mechanisms are proposed?
Assays :
- Antiviral/Cytotoxicity : Cell-based assays (e.g., inhibition of viral replication in HeLa cells) and MTT assays for cytotoxicity .
- Enzyme Inhibition : Fluorometric assays targeting thymidylate synthase or viral polymerases, comparing IC values to analogs like 2’-deoxy-2’-fluoro-5-fluorouridine . Mechanism : The fluoro group enhances binding to enzyme active sites, while the benzamido-pyrimidine moiety mimics natural nucleotides, causing chain termination in nucleic acid synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or dilution .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound, particularly for stereospecific steps?
- Chiral Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) to enforce the (2R,3R,4S,5R) configuration .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve fluorination efficiency by stabilizing intermediates .
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. How should contradictory data in enzyme inhibition assays (e.g., IC variability) be resolved?
- Assay Validation :
- Confirm enzyme purity via SDS-PAGE and activity checks with positive controls (e.g., 5-fluorouracil).
- Standardize substrate concentrations (e.g., dUTP for thymidylate synthase) across replicates .
- Data Analysis : Use nonlinear regression models (e.g., Hill equation) to account for allosteric effects or cooperative binding .
Q. What computational strategies support the design of analogs with improved pharmacokinetic properties?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes. Focus on modifying the benzoyloxy group to reduce metabolic lability .
- ADME Prediction : Tools like SwissADME to optimize logP (target 1–3) and polar surface area (<140 Ų) for enhanced bioavailability .
Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate target interactions?
- SPR : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 µM). Use reference subtraction to correct for nonspecific binding .
- ITC : Titrate the compound (1 mM stock) into the enzyme solution (10 µM) to determine ΔH and ΔS, providing insights into entropy-driven vs. enthalpy-driven binding .
Comparative and Methodological Insights
- Structural Analogues : Compare with (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate (CAS: 817204-32-3), noting how the methyl group in the oxolan ring alters steric hindrance and enzyme affinity .
- Analytical Data : Reference collision cross-section (CCS) values (e.g., [M+Na]+ CCS = 245.8 Ų) for LC-MS method development in metabolomic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
